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Compound of Interest

Compound Name: Br-PEG3-CH2COOH

Cat. No.: B606392

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility,
and applications of Br-PEG3-CH2COOH, a heterobifunctional PEG linker. It is designed to
serve as a critical resource for researchers in drug development, particularly in the fields of
Proteolysis Targeting Chimeras (PROTACSs) and Antibody-Drug Conjugates (ADCSs).

Overview of Br-PEG3-CH2COOH

Br-PEG3-CH2COOH, with the IUPAC name 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)acetic acid,
is a versatile chemical tool used extensively in bioconjugation. It is characterized by a
polyethylene glycol (PEG) spacer of three units, which imparts hydrophilicity and flexibility to
the molecules it connects. The molecule is bifunctional, featuring a terminal carboxylic acid
group on one end and a bromo group on the other. This unique structure allows for sequential
or orthogonal conjugation to different functional groups, making it an ideal linker for
constructing complex biomolecules.[1]

The hydrophilic PEG chain can enhance the aqueous solubility of conjugated molecules and
reduce non-specific binding, while the terminal functional groups provide reactive handles for
covalent bond formation.[1][2]

Chemical and Physical Properties
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The precise experimental determination of all physical properties for Br-PEG3-CH2COOH is
not widely published. The data presented below is a consolidation of information from various
suppliers and predicted values for structurally similar compounds.

Property Value Source(s)
2-(2-(2-(2-

IUPAC Name Bromoethoxy)ethoxy)ethoxy)ac
etic acid

Bromo-PEG3-acid, Br-PEG3-

Synonyms
ynony Carboxylic acid
CAS Number 1346502-15-5
Chemical Formula C8H15BrO5
Molecular Weight 271.11 g/mol
Appearance/Physical Form Liquid
Purity Typically 295%
N ) 345.0 £ 22.0 °C (Predicted for
Boiling Point ) )
Bromo-PEG2-acetic acid)
) 1.533 + 0.06 g/cm3 (Predicted
Density ] ]
for Bromo-PEG2-acetic acid)
Estimated 3-5 (By analogy to
pKa of Carboxylic Acid bromoacetic acid and other

PEG acids)

Solubility

The PEG component of Br-PEG3-CH2COOH renders it soluble in a range of common
laboratory solvents. This property is advantageous for bioconjugation reactions, which are often
performed in agueous buffers but may require organic co-solvents to dissolve other reaction
components.
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Solvent Solubility Source(s)
Water Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Dimethylformamide (DMF) Soluble
Dichloromethane (DCM) Soluble

Applications in Drug Development

Br-PEG3-CH2COOH is a key building block in modern drug development, primarily serving as
a linker in PROTACs and ADCs.

PROTAC Linkers

PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the ubiquitination and subsequent degradation of the target protein by the
proteasome. The linker is a critical component that connects the target-binding ligand to the E3
ligase ligand. The length, flexibility, and solubility of the linker, provided by the PEG3 chain in
this case, are crucial for enabling the formation of a stable and productive ternary complex
(Target Protein-PROTAC-E3 Ligase). PEG linkers are the most common type used in PROTAC
synthesis due to their ability to improve solubility and be easily modified.

ADC Linkers

In Antibody-Drug Conjugates, the linker connects a potent cytotoxic payload to a monoclonal
antibody. The linker's stability is paramount; it must be stable enough to prevent premature
drug release in systemic circulation but allow for the release of the payload once the ADC has
reached the target tumor cells. The bifunctional nature of Br-PEG3-CH2COOH allows for the
attachment of the payload via one end and conjugation to the antibody (often to lysine
residues) via the other, creating a stable and effective ADC.

Chemical Reactivity and Functional Groups

The utility of Br-PEG3-CH2COOH stems from its two distinct reactive termini, allowing for
controlled, stepwise conjugation.
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Functional components and reactivity of Br-PEG3-CH2COOH.

e Bromo Group (-Br): This end of the molecule acts as a good leaving group. It readily
undergoes nucleophilic substitution reactions, most commonly with thiol groups (sulfhydryls)
found in cysteine residues of proteins, to form a stable thioether bond.

o Carboxylic Acid Group (-COOH): The carboxyl group can be activated to form a reactive
ester, which then couples with primary amines (e.g., on lysine residues or the N-terminus of
a protein) to form a highly stable amide bond. This is a widely used and robust method for
protein conjugation.

Representative Experimental Protocols

The following are generalized protocols for the two-step conjugation of Br-PEG3-CH2COOH to
a protein. Researchers should optimize reaction conditions (e.g., stoichiometry, pH, reaction
time) for their specific application.

Step 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid terminus of Br-PEG3-CH2COOH
to primary amines on a target biomolecule (e.g., Protein-NH2).

Materials:

e Br-PEG3-CH2COOH

e Protein-NH2 (in a suitable buffer, e.g., PBS or MES)

e Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

e Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS) or Sulfo-NHS

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

e Quenching Reagent (e.g., hydroxylamine, Tris, or glycine)
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» Desalting column for purification
Procedure:

o Prepare Reagents: Equilibrate all reagents to room temperature. Prepare a stock solution of
Br-PEG3-CH2COOH (e.g., 100 mM) in anhydrous DMF or DMSO. Prepare fresh stock
solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in Activation Buffer or anhydrous
solvent.

o Activate Carboxylic Acid: In a microcentrifuge tube, add a 10-50 fold molar excess of Br-
PEG3-CH2COOH to the Protein-NH2 solution.

e Add Coupling Reagents: Add EDC and NHS to the reaction mixture. A common molar ratio is
1:1.5:1.2 (Protein-NH2 : EDC : NHS). The use of NHS or Sulfo-NHS stabilizes the reactive
intermediate, increasing coupling efficiency.

 Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with
gentle mixing.

e Quench Reaction: Stop the reaction by adding a quenching reagent (e.g., hydroxylamine to a
final concentration of 10 mM) to hydrolyze any unreacted NHS esters.

 Purification: Remove excess linker and byproducts by passing the reaction mixture through a
desalting column equilibrated with the desired storage buffer (e.g., PBS). The resulting
product is Protein-NH-CO-CH2-PEG3-Br.

Step 1: Activation Step 2: Conjugation Step 3: Quench & Purify

1. Prepare Reagents 2. Mix Linker, EDC, NHS 3. Add Activated Linker 4. Incubate 5. Quench Reaction 6. Purify Conjugate
(Linker, EDC, NHS, Buffers) (Forms NHS-ester) to Protein Solution (Forms Amide Bond) (e.g., with Hydroxylamine) (Desalting Column)

Click to download full resolution via product page
Workflow for amide bond formation using Br-PEG3-CH2COOH.

Step 2: Nucleophilic Substitution of Bromo Group
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This protocol describes the conjugation of the bromo-terminus of the purified product from Step
1 (Protein-NH-CO-CH2-PEG3-Br) to a thiol-containing molecule (e.g., a cysteine residue on
another protein or a small molecule drug).

Procedure:

Ensure the thiol-containing molecule is reduced and ready for reaction.

e Mix the purified Protein-NH-CO-CH2-PEG3-Br with the thiol-containing molecule in a
suitable buffer (e.g., PBS, pH 7.0-7.5). A slight molar excess of the thiol molecule may be
required.

 Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

» Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE,
mass spectrometry).

 Purify the final conjugate using a desalting column or size-exclusion chromatography to
remove any unreacted components.

Mechanism of Action in a PROTAC

The following diagram illustrates the catalytic cycle of a PROTAC utilizing a linker like Br-
PEG3-CH2COOH.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b606392?utm_src=pdf-body
https://www.benchchem.com/product/b606392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PROTAC ;
(ONarhead-Linker-AnchorD VRIS PGS (1)

Ternary Complex
(POI-PROTAC-E3)

Ubiquitination
(Ub transfer)

E3 Ubiquitin Ligase Poly-ubiquitinated POI
Recognition
26S Proteasome

Degradation

Degraded Peptides

Click to download full resolution via product page

Catalytic cycle of a PROTAC for targeted protein degradation.

Handling and Storage
Proper handling and storage are crucial to maintain the integrity of Br-PEG3-CH2COOH.
+ Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal

protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab
coat. Avoid inhalation and contact with skin and eyes.
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o Storage: Store in a tightly sealed container under an inert atmosphere. For long-term
storage, refrigeration at 2-8°C or freezing at -20°C is recommended. Avoid exposure to
oxidizing agents, heat, and flames.

o Safety: While some safety data sheets classify the pure substance as non-hazardous,
related compounds carry warnings for being harmful if swallowed and causing serious eye
damage. Standard safe laboratory practices should always be followed. In case of contact,
wash the affected area with copious amounts of water and seek medical attention if irritation
persists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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